

TAK-828F: A Comparative Analysis of Cross-Reactivity with Nuclear Receptors

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Compound of Interest

Compound Name: TAK-828F

Cat. No.: B15542921

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of **TAK-828F**, a potent and selective inverse agonist of the Retinoid-Related Orphan Receptor Gamma t (ROR γ t), against a panel of other nuclear receptors. The data presented herein is intended to assist researchers in evaluating the selectivity of **TAK-828F** for their studies.

Executive Summary

TAK-828F is a small molecule inhibitor of ROR γ t, a key transcription factor in the differentiation and function of T helper 17 (Th17) cells.^{[1][2]} Th17 cells are implicated in the pathogenesis of various autoimmune and inflammatory diseases.^[1] The therapeutic efficacy of ROR γ t inhibitors is dependent on their potency and selectivity. This guide summarizes the selectivity profile of **TAK-828F** against other human nuclear receptors, demonstrating its high specificity for ROR γ t.

Cross-Reactivity Data

The selectivity of **TAK-828F** was assessed against a broad panel of human nuclear receptors using a luciferase reporter gene assay. In these assays, **TAK-828F** demonstrated potent inverse agonist activity against human ROR γ t with an IC₅₀ value of 6.1 nM.^{[3][4]} In contrast, **TAK-828F** showed minimal to no activity against other nuclear receptors, including the closely related ROR α and ROR β isoforms, up to a concentration of 10,000 nM.^{[3][5]}

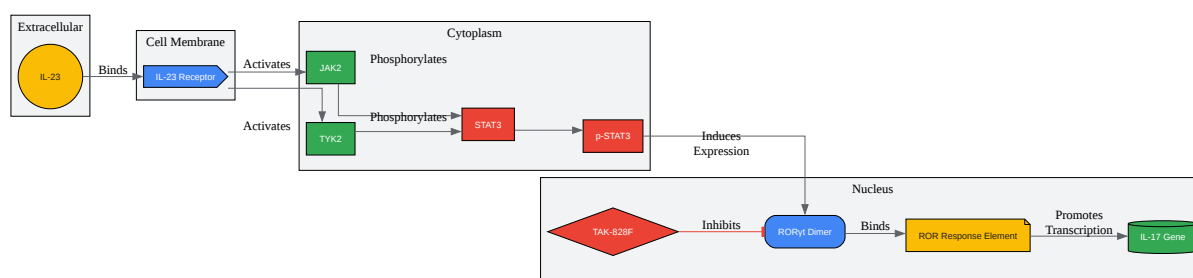
Table 1: Cross-Reactivity of **TAK-828F** with Other Nuclear Receptors

Nuclear Receptor	Agonist Activity (% of control) @ 10 μ M	Antagonist Activity (% inhibition) @ 10 μ M
ROR γ t (human)	N/A	>95% (IC ₅₀ = 6.1 nM)
ROR α (human)	<10%	<10%
ROR β (human)	<10%	<10%
Androgen Receptor	<10%	<10%
Estrogen Receptor α	<10%	<10%
Estrogen Receptor β	<10%	<10%
Farnesoid X Receptor	<10%	<10%
Glucocorticoid Receptor	<10%	<10%
Liver X Receptor α	<10%	<10%
Liver X Receptor β	<10%	<10%
Peroxisome Proliferator-Activated Receptor α	<10%	<10%
Peroxisome Proliferator-Activated Receptor δ	<10%	<10%
Peroxisome Proliferator-Activated Receptor γ	<10%	<10%
Progesterone Receptor	<10%	<10%
Retinoid X Receptor α	<10%	<10%
Retinoid X Receptor β	<10%	<10%
Retinoid X Receptor γ	<10%	<10%
Thyroid Hormone Receptor α	<10%	<10%
Thyroid Hormone Receptor β	<10%	<10%
Vitamin D Receptor	<10%	<10%

Data represents the mean of multiple experiments. Agonist activity is expressed as the percentage of the response induced by a known reference agonist. Antagonist activity is expressed as the percentage of inhibition of the response induced by a known reference agonist.

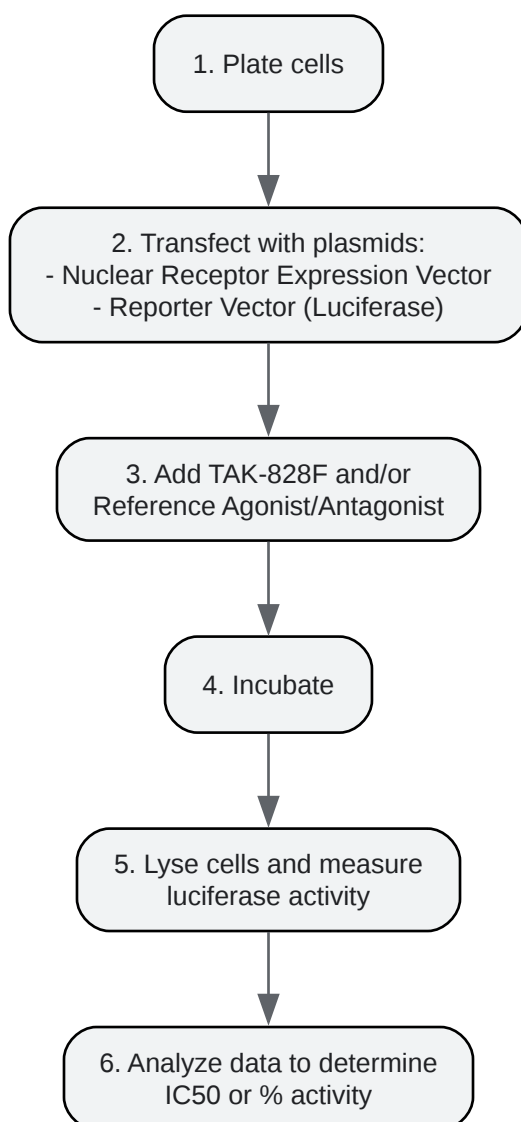
Signaling Pathway and Experimental Workflow

To understand the mechanism of action of **TAK-828F** and the experimental approach to determine its selectivity, the following diagrams illustrate the ROR γ t signaling pathway and the general workflow of a reporter gene assay.



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Caption: ROR γ t Signaling Pathway and Point of **TAK-828F** Intervention.



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